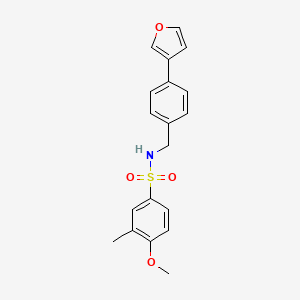

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

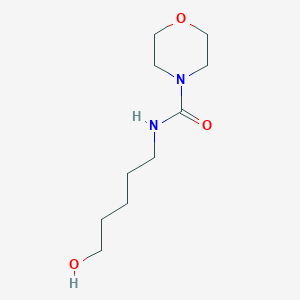

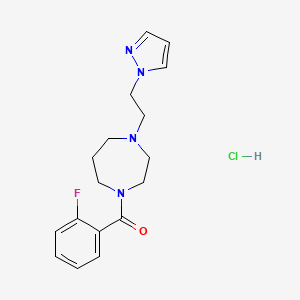

“N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic compound that contains a furan ring, a benzyl group, a methoxy group, a methyl group, and a benzenesulfonamide group . Furan is a five-membered aromatic heterocycle with one oxygen atom . Benzenesulfonamide is a functional group consisting of a benzene ring attached to a sulfonamide group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, being aromatic, would contribute to the compound’s stability . The presence of the methoxy group could increase the compound’s solubility in certain solvents.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide” would undergo would depend on the reaction conditions and the other chemicals present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy group could increase its solubility in certain solvents. The aromatic furan ring could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The compound N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide and its derivatives have been explored in various chemical synthesis processes. For instance, Wang et al. (2014) demonstrated its use in a gold(I)-catalyzed cascade reaction, highlighting its potential in complex chemical synthesis involving gold carbenoid chemistry (Wang et al., 2014). Additionally, Anbarasan et al. (2011) utilized a derivative of this compound in the electrophilic cyanation of aryl and heteroaryl bromides, showing its utility in the synthesis of various benzonitriles (Anbarasan et al., 2011).

Anticancer and Antimicrobial Properties

Several studies have focused on the anticancer and antimicrobial applications of this compound. Romagnoli et al. (2015) investigated derivatives for their antiproliferative activity against cancer cells, finding that specific derivatives showed promising anticancer properties (Romagnoli et al., 2015). Kumar et al. (2015) also reported that certain derivatives exhibited significant anticancer activity against various human cancer cell lines (Kumar et al., 2015). In addition, Malwal et al. (2012) discovered that some sulfonamide derivatives were effective against Mycobacterium tuberculosis, highlighting their antimicrobial potential (Malwal et al., 2012).

Photodynamic Therapy and Photosensitizing Applications

Pişkin et al. (2020) explored the use of a derivative in photodynamic therapy, indicating its potential as a photosensitizer for cancer treatment (Pişkin et al., 2020).

Drug Development and Pharmacological Research

The compound has been studied in the context of drug development and pharmacology. Hashimoto et al. (2002) synthesized derivatives as selective cyclooxygenase-2 inhibitors, important in the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Crystallography and Molecular Structure Analysis

Research has also been conducted on the crystallographic aspects of this compound. Bats et al. (2001) and Rodrigues et al. (2015) examined the crystal structures of related compounds, contributing to the understanding of molecular interactions and structure (Bats et al., 2001), (Rodrigues et al., 2015).

Bio-based Material Synthesis

Wang et al. (2012) reported on the synthesis of bio-based benzoxazines from derivatives of this compound, highlighting its application in the development of environmentally friendly materials (Wang et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-11-18(7-8-19(14)23-2)25(21,22)20-12-15-3-5-16(6-4-15)17-9-10-24-13-17/h3-11,13,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWQVPFNSZHZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)

![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)

![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)